Renitek

Description

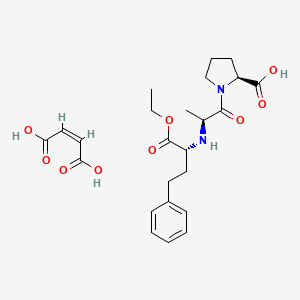

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFJQPXVCSSHAI-BMSLDGIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Renitek (Enalapril) on Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism of action of Renitek, whose active ingredient is enalapril, on the angiotensin-converting enzyme (ACE). Enalapril is a cornerstone in the management of hypertension and heart failure, and a thorough understanding of its interaction with ACE is critical for research and development in cardiovascular therapeutics.[1][2]

Executive Summary

Enalapril is an orally administered prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[3][4][5] Enalaprilat is a potent and specific inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[3][6][7] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II, a powerful vasoconstrictor.[1][6][8] This inhibition leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[3][9] This document details the molecular interactions, pharmacokinetics, and the experimental validation of this mechanism.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[3][10] The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form the inactive decapeptide, angiotensin I.[8][10] Angiotensin I is then converted to the highly active octapeptide, angiotensin II, by the angiotensin-converting enzyme (ACE).[4][6][8] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, stimulation of aldosterone release from the adrenal cortex, and increased sodium and water retention by the kidneys.[3][8]

ACE, also known as kininase II, is a zinc-dependent dipeptidase.[4][11] In addition to its role in producing angiotensin II, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[4][9]

Enalapril's Mechanism of Action: From Prodrug to Potent Inhibitor

Enalapril itself is a weak inhibitor of ACE.[5] Its therapeutic efficacy stems from its bioactivation to enalaprilat.[4][6][7]

Bioactivation of Enalapril

Following oral administration, enalapril is absorbed and subsequently hydrolyzed by hepatic enzymes, which cleave the ethyl ester group to form the active dicarboxylic acid metabolite, enalaprilat.[3][4] This conversion is essential for the drug's activity as enalaprilat is a significantly more potent ACE inhibitor.[6]

References

- 1. Enalapril - Wikipedia [en.wikipedia.org]

- 2. medindia.net [medindia.net]

- 3. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]

- 4. SMPDB [smpdb.ca]

- 5. Enalapril, a nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 9. droracle.ai [droracle.ai]

- 10. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 11. vinmec.com [vinmec.com]

The Impact of Renal Impairment on the Pharmacokinetics of Enalaprilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in vivo to its active metabolite, enalaprilat. The elimination of enalaprilat is predominantly via the kidneys. Consequently, patients with renal impairment are at a significant risk of drug accumulation and potential toxicity. This technical guide provides a comprehensive overview of the pharmacokinetics of enalaprilat in the context of renal impairment, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the physiological pathways and experimental designs. Understanding these pharmacokinetic alterations is crucial for appropriate dose adjustments and ensuring patient safety in this vulnerable population.

Introduction

Enalaprilat exerts its antihypertensive effects by inhibiting ACE, thereby decreasing the production of angiotensin II, a potent vasoconstrictor, and reducing aldosterone secretion.[1] More than 90% of an administered dose of enalaprilat is eliminated unchanged in the urine within 24 hours.[2] This renal excretion occurs through both glomerular filtration and active tubular secretion.[3][4] Therefore, any decline in renal function can significantly impede the clearance of enalaprilat, leading to elevated plasma concentrations and a prolonged half-life.[5][6][7][8] This guide synthesizes the available data to provide a detailed understanding of these pharmacokinetic changes.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of enalaprilat in subjects with varying degrees of renal function. The data highlights a clear trend of decreased clearance and increased exposure as renal function declines.

| Renal Function Group (Creatinine Clearance / GFR) | N | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Clearance (mL/min) | Half-life (h) | Reference |

| Normal (>80 mL/min) | 10 | 10 mg oral enalapril | - | 4-5 | - | - | 11 (effective) | [2][8][9] |

| Mild Impairment (31-80 mL/min) | - | 10 mg oral enalapril | Higher than normal | Longer than normal | - | - | - | [5][9] |

| Moderate Impairment (10-79 mL/min) | 9 | 10 mg oral enalapril | Elevated | - | - | - | - | [10][11] |

| Severe Impairment (<30 mL/min) | - | 10 mg oral enalapril | Markedly elevated | Longer than normal | - | - | - | [5][9][12] |

| Severe Impairment (GFR <30 mL/min) | - | - | Significantly higher | - | - | - | - | [13] |

| End-Stage Renal Disease (ESRD) (<10 mL/min) | - | 10 mg oral enalapril | Highest | Longest | - | - | - | [9] |

| ESRD on Hemodialysis (<3 mL/min) | 10 | 10 mg oral enalapril | Elevated | - | - | Dialyzable | - | [10][11] |

Note: Specific quantitative values for Cmax, AUC, and half-life across all studies were not consistently reported in a comparable format. The table reflects the qualitative and directional changes described in the literature.

Experimental Protocols

The understanding of enalaprilat pharmacokinetics in renal impairment is built upon several key clinical studies. The methodologies of these studies are detailed below.

Single and Multiple Dose Pharmacokinetic Study in Renal Impairment

-

Objective: To examine the effects of varying degrees of renal dysfunction on the formation and elimination of enalaprilat after single and multiple oral doses of enalapril maleate.[9]

-

Study Population: Subjects were categorized into four groups based on their glomerular filtration rate (GFR):

-

Group 1: GFR > 100 mL/min/1.73 m²

-

Group 2: GFR 31-80 mL/min/1.73 m²

-

Group 3: GFR 10-30 mL/min/1.73 m²

-

Group 4: GFR < 10 mL/min/1.73 m²[9]

-

-

Dosing Regimen:

-

Sample Collection:

-

Analytical Method: Serum and urine concentrations of enalaprilat were determined using a validated analytical method, likely radioimmunoassay as was common for the era of some of these studies.[10]

Pharmacokinetic Study in Patients on Hemodialysis

-

Objective: To evaluate the pharmacokinetics of enalaprilat in patients with chronic renal failure requiring regular hemodialysis and to assess the impact of hemodialysis on its clearance.[14][15]

-

Study Population: Patients with chronic renal failure (creatinine clearance < 3 mL/min) undergoing regular hemodialysis.[10][11]

-

Dosing Regimen: A single 10 mg oral dose of enalapril maleate was administered on a non-dialysis day and again 1 hour before a dialysis session two weeks later.[10][11] In another study, single and multiple 2.5 mg doses of enalapril were administered.[14][15]

-

Sample Collection: Blood samples were collected at various time points before, during, and after the hemodialysis session to measure plasma enalaprilat concentrations.[10][11][15]

-

Hemodialysis: A standard 4-hour hemodialysis session was performed.[14][15] The clearance of enalaprilat by hemodialysis was calculated.[14][15]

Visualizations

Signaling and Transport Pathways

The renal handling of enalaprilat involves both passive filtration and active transport. The following diagram illustrates the key steps in the renal excretion of enalaprilat.

Caption: Renal excretion pathway of enalaprilat.

Experimental Workflow

The following diagram outlines the typical workflow for a clinical study investigating the pharmacokinetics of enalaprilat in patients with renal impairment.

Caption: Experimental workflow for a pharmacokinetic study.

Discussion and Clinical Implications

The evidence overwhelmingly demonstrates that renal impairment significantly alters the pharmacokinetics of enalaprilat, leading to higher serum concentrations, a longer time to reach peak concentration, and a slower decline in serum levels.[5][6][9] The clearance of enalaprilat is directly correlated with renal function, as measured by GFR or creatinine clearance.[12]

These pharmacokinetic changes have direct clinical implications. The accumulation of enalaprilat in patients with renal insufficiency can lead to an exaggerated and prolonged hypotensive effect, increasing the risk of adverse events such as dizziness, syncope, and acute kidney injury.[16] Therefore, dose reduction is imperative in this patient population.

For patients with a creatinine clearance of less than 30 mL/min, the initial oral dose of enalapril should be reduced, typically starting at 2.5 mg daily.[17][18] The dose should then be titrated upwards cautiously based on the patient's blood pressure response and renal function monitoring.[1][19]

Hemodialysis has been shown to be effective in removing enalaprilat from the blood, with a 4-hour session reducing plasma concentrations by approximately half.[14][15] This is an important consideration for the management of patients on dialysis, and supplemental doses may be required post-dialysis to maintain therapeutic efficacy.[1][19]

Conclusion

The pharmacokinetics of enalaprilat are profoundly affected by renal impairment. A thorough understanding of the relationship between renal function and enalaprilat clearance is essential for the safe and effective use of enalapril in patients with chronic kidney disease. The quantitative data and experimental protocols summarized in this guide underscore the importance of individualized dosing strategies and careful monitoring in this patient population to mitigate the risks associated with drug accumulation. Future research should focus on developing more precise, model-based dosing algorithms to further optimize therapy in patients with renal insufficiency.

References

- 1. enalaprilat [glowm.com]

- 2. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Completing the Enalaprilat Excretion Pathway—Renal Handling by the Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential renal handling of angiotensin-converting enzyme inhibitors enalaprilat and lisinopril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of enalapril in normal subjects and patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of enalapril in normal subjects and patients with renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of the clinical pharmacology of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pk-db.com [pk-db.com]

- 10. The effect of renal function on enalapril kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Portal [researchdiscovery.drexel.edu]

- 12. High serum enalaprilat in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Blood pressure response to conventional and low-dose enalapril in chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of lisinopril, enalapril and enalaprilat in renal failure: effects of haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of lisinopril, enalapril and enalaprilat in renal failure: effects of haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Enalaprilat, Vasotec (enalapril) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 18. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. drugs.com [drugs.com]

Long-Term Enalapril Administration and Its Impact on Cardiovascular Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enalapril, a potent angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant efficacy in mitigating and reversing adverse cardiovascular remodeling. This technical guide provides an in-depth analysis of the long-term effects of enalapril on the cardiovascular system, with a focus on its molecular mechanisms and clinical and preclinical outcomes. Through a comprehensive review of key studies, this document outlines the quantitative effects of enalapril on cardiac hypertrophy, fibrosis, and vascular structure. Detailed experimental protocols from seminal animal and human studies are presented to aid in the design and interpretation of future research. Furthermore, this guide visualizes the core signaling pathways modulated by enalapril, offering a deeper understanding of its therapeutic actions. The compiled data and mechanistic insights are intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of cardiovascular therapeutics.

Introduction: The Role of Enalapril in Cardiovascular Health

Cardiovascular remodeling, a complex process involving alterations in the size, shape, and function of the heart and blood vessels, is a hallmark of many cardiovascular diseases, including hypertension, heart failure, and myocardial infarction. The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of this process, with angiotensin II (Ang II) being a key mediator of pathological remodeling. Enalapril, by inhibiting the conversion of angiotensin I to the potent vasoconstrictor and pro-fibrotic agent Ang II, plays a pivotal role in interrupting this cascade. Long-term administration of enalapril has been shown to not only control blood pressure but also to exert direct beneficial effects on the cardiovascular structure, thereby improving patient outcomes.

Quantitative Effects of Long-Term Enalapril Treatment on Cardiovascular Remodeling

The following tables summarize the quantitative data from key clinical and preclinical studies investigating the long-term effects of enalapril on various parameters of cardiovascular remodeling.

Table 1: Effects of Enalapril on Left Ventricular Hypertrophy and Function

| Study Population | Enalapril Dose | Duration | Key Findings | Reference |

| Patients with Left Ventricular Dysfunction (SOLVD substudy) | 10-20 mg/day | 12 months | Left ventricular mass tended to be reduced in the enalapril group, with a highly significant difference in response compared to placebo (P≤.001).[1][2] Left ventricular end-diastolic and end-systolic volumes increased in the placebo group but not in the enalapril-treated patients.[1][2] | [1][2] |

| Spontaneously Hypertensive Rats (SHR) | 20 mg/kg/day in drinking water | 5 weeks | Completely regressed cardiac hypertrophy.[3][4] | [3][4] |

| Spontaneously Hypertensive Rats (SHR) with nitric oxide synthase blockade | Not specified | 20 days | Attenuated the increase in cardiac myocyte cross-sectional area. | [5] |

| Ovariectomized Spontaneously Hypertensive Rats | Not specified | 7 weeks | Reduced left ventricular mass index compared to untreated ovariectomized SHRs. | [6] |

Table 2: Effects of Enalapril on Cardiac Fibrosis

| Study Population | Enalapril Dose | Duration | Key Findings | Reference |

| Hypertensive Rats | 10 mg/kg daily | 11 months | Diminished the fraction of myocardium occupied by replacement fibrosis by 59% (p<0.001).[7] | [7] |

| Dogs with Experimental Congestive Heart Failure | 2 mg/kg/day | 5 weeks | Reduced atrial fibrosis from 11.2±1.6% in the control group to 8.3±0.7% in the enalapril group (P=0.008).[8][9] | [8][9] |

| Dogs Post-Myocardial Infarction | 2.5 mg BID | 6 weeks | Lower collagen content in the infarct zones of dogs given enalapril.[10][11] | [10][11] |

| Subtotally Nephrectomized (SNX) Rats | High-dose in drinking water | 4 weeks (from week 8 to 12) | Significantly improved myocardial fibrosis (interstitial tissue area of 1.63±0.25% vs. baseline of >2% in untreated SNX).[12][13] | [12][13] |

Table 3: Effects of Enalapril on Atrial Remodeling and Atrial Fibrillation

| Study Population | Enalapril Dose | Duration | Key Findings | Reference |

| Dogs with Experimental Congestive Heart Failure | 2 mg/kg/day | 5 weeks | Left atrial fractional area shortening decreased by 9% (P=NS) in the enalapril group versus 42% (P=0.0001) in controls.[8] Mean atrial fibrillation duration was 138±83 s in the enalapril group versus 720±461 s in the control group (P=0.001).[8][9] | [8][9] |

| Patients with Left Ventricular Dysfunction (SOLVD) | 10-20 mg/day | Mean 2.9 years | Reduced the incidence of atrial fibrillation to 5.4% in the enalapril group compared to 24% in the placebo group (P<0.0001).[14] | [14] |

Table 4: Effects of Enalapril on Endothelial Function and Arterial Stiffness

| Study Population | Enalapril Dose | Duration | Key Findings | Reference |

| Newly Diagnosed Hypertensive Patients | 5.5 ± 2.3 mg/day | Not specified | Significantly improved flow-mediated dilation (FMD) in the brachial artery.[15] | [15] |

| Hypertensive Patients | Not specified | 7-8 weeks | No significant change in forearm blood flow response to methacholine.[16] | [16] |

| Patients with H-Type Hypertension | Enalapril Maleate-Folic Acid Tablets | Not specified | Significantly reduced endothelin-1 (ET-1) and elevated nitric oxide (NO) levels.[17] | [17] |

Experimental Protocols for Key Studies

This section provides detailed methodologies for key experiments cited in this guide to facilitate replication and further investigation.

Animal Models

-

Animal Strain: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[3][4]

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.[18]

-

Grouping: Animals are randomly assigned to control and enalapril-treated groups for both SHR and WKY strains.[18]

-

Drug Administration: Enalapril maleate is dissolved in drinking water to provide a daily dose of 20 mg/kg.[3][4] Water consumption and body weight are monitored regularly to adjust the drug concentration.[18]

-

Assessment of Cardiac Hypertrophy: At the end of the treatment period, animals are euthanized, and hearts are excised. The left ventricle is dissected and weighed to determine the left ventricle to body weight ratio.[18]

-

Assessment of Intracellular pH Regulatory Mechanisms: Na+/H+ exchange activity is estimated by measuring the steady-state intracellular pH (pHi) in HEPES buffer and the rate of pHi recovery from a CO2-induced acid load. Na+-independent Cl-/HCO3- exchange activity is assessed by measuring the rate of pHi recovery from intracellular alkalinization induced by trimethylamine exposure.[3]

-

Induction of Myocardial Infarction: The left anterior descending coronary artery is ligated to induce an anterior myocardial infarction.[10]

-

Randomization and Treatment: One day after coronary artery ligation, dogs are randomized to a control group (no treatment) or an oral enalapril group (2.5 mg BID).[10][11]

-

In Vivo Assessments:

-

Postmortem Analysis:

-

Animal Model: Dogs.[8]

-

Induction of Congestive Heart Failure (CHF): CHF is produced by rapid right ventricular pacing for 5 weeks.[8]

-

Randomization and Treatment: Dogs are randomized to enalapril therapy (2 mg/kg/day) or a control group.[8]

-

Monitoring: Echocardiography is performed at baseline and weekly thereafter.[8]

-

Electrophysiological Study: At the 5-week mark, atrial fibrillation (AF) is induced by burst pacing, and the duration of AF is measured.[8]

-

Histological Analysis: Atrial fibrosis is quantified.[8]

Clinical Trials

-

Study Population: Patients with left ventricular dysfunction (ejection fraction ≤ 35%) participating in the SOLVD prevention and treatment trials.[1][2]

-

Study Design: A substudy of a large, double-blind, randomized, placebo-controlled trial.[19]

-

Intervention: Patients were randomized to receive either enalapril (titrated to 10-20 mg daily) or a placebo.[19]

-

Assessments: Doppler-echocardiographic evaluations were performed at baseline and after 4 and 12 months of therapy.[1][2]

-

Data Analysis: Recorded data were analyzed in a blinded fashion at a central core laboratory.[1][2]

-

Primary Outcomes: Changes in left ventricular structure (end-diastolic and end-systolic volumes, left ventricular mass) and function.[1][2]

Signaling Pathways Modulated by Enalapril

Enalapril's beneficial effects on cardiovascular remodeling are mediated through the modulation of several key signaling pathways. By inhibiting ACE, enalapril primarily reduces the levels of Angiotensin II, a potent activator of pathways leading to hypertrophy, fibrosis, and inflammation.

Inhibition of Angiotensin II-Mediated Signaling

The diagram below illustrates the central role of enalapril in blocking the detrimental effects of Angiotensin II on cardiac cells.

Caption: Enalapril's mechanism of action in the Renin-Angiotensin System.

Modulation of TGF-β Signaling in Cardiac Fibrosis

Transforming growth factor-beta (TGF-β) is a key cytokine in the pathogenesis of cardiac fibrosis. Angiotensin II stimulates the production of TGF-β, which in turn promotes the differentiation of fibroblasts into myofibroblasts and the deposition of extracellular matrix proteins. Enalapril, by reducing Angiotensin II levels, indirectly inhibits this pro-fibrotic pathway.[20][21]

Caption: Enalapril's inhibitory effect on the TGF-β signaling pathway.

Attenuation of p38 MAPK Signaling

The p38 mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in stress-induced cardiac remodeling, including hypertrophy and fibrosis.[20] Angiotensin II can activate p38 MAPK, leading to downstream effects that contribute to pathological remodeling. Enalapril's ability to reduce Angiotensin II levels can, therefore, lead to the attenuation of p38 MAPK activation.[20][22]

Caption: Enalapril's impact on the p38 MAPK signaling cascade.

Conclusion and Future Directions

Long-term treatment with enalapril consistently demonstrates beneficial effects on cardiovascular remodeling by attenuating cardiac hypertrophy, reducing fibrosis, and improving vascular function. Its primary mechanism of action, the inhibition of the renin-angiotensin-aldosterone system, leads to the downstream modulation of key signaling pathways, including TGF-β and p38 MAPK. The quantitative data and experimental protocols presented in this guide provide a solid foundation for understanding and further investigating the therapeutic potential of enalapril and other RAAS inhibitors.

Future research should continue to explore the nuanced molecular mechanisms underlying enalapril's effects, particularly in different patient populations and in combination with other therapies. The development of novel biomarkers to monitor the anti-remodeling effects of enalapril in real-time would be a significant advancement. Furthermore, a deeper understanding of the interplay between genetic predispositions and the response to enalapril could pave the way for more personalized therapeutic strategies in the management of cardiovascular diseases.

References

- 1. scholars.uky.edu [scholars.uky.edu]

- 2. Effects of long-term enalapril therapy on cardiac structure and function in patients with left ventricular dysfunction. Results of the SOLVD echocardiography substudy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enalapril induces regression of cardiac hypertrophy and normalization of pHi regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Beneficial effect of enalapril in spontaneously hypertensive rats cardiac remodeling with nitric oxide synthesis blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of enalapril on the cardiac remodelling in ovariectomized spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. ahajournals.org [ahajournals.org]

- 11. Effect of enalapril on ventricular remodeling and function during healing after anterior myocardial infarction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-Dose Enalapril Treatment Reverses Myocardial Fibrosis in Experimental Uremic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Dose Enalapril Treatment Reverses Myocardial Fibrosis in Experimental Uremic Cardiomyopathy | PLOS One [journals.plos.org]

- 14. Role of angiotensin-converting enzyme inhibitors and angiotensin receptor blockers in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enalapril Is Superior to Lisinopril in Improving Endothelial Function without a Difference in Blood-Pressure-Lowering Effects in Newly Diagnosed Hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Efficacy, safety, and vascular endothelial function improvement of enalapril maleate-folic acid tablets in H-Type hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Studies of left ventricular dysfunction (SOLVD)--rationale, design and methods: two trials that evaluate the effect of enalapril in patients with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibitory Effects of Enalaprilat on Rat Cardiac Fibroblast Proliferation via ROS/P38MAPK/TGF-β1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academicjournals.org [academicjournals.org]

- 22. Inhibitory effects of enalaprilat on rat cardiac fibroblast proliferation via ROS/P38MAPK/TGF-β1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Basis for Enalapril's Inhibition of Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular underpinnings of enalapril's potent and specific inhibition of the angiotensin-converting enzyme (ACE). Enalapril, a cornerstone in the treatment of hypertension and heart failure, functions as a prodrug that is hydrolyzed in vivo to its active metabolite, enalaprilat. This document details the mechanism of action, binding kinetics, and structural interactions of enalaprilat with the ACE active site, providing a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Renin-Angiotensin-Aldosterone System and ACE Inhibition

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. A key component of this cascade is the angiotensin-converting enzyme (ACE), a zinc-dependent dipeptidase.[1] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3][4] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[2][3][4][5] ACE also inactivates the vasodilator bradykinin.[2][5]

Enalapril, administered as the maleate salt, is a prodrug that is rapidly absorbed and subsequently hydrolyzed by hepatic carboxylesterases to its active diacid form, enalaprilat.[2][4][6][7][8] Enalaprilat is a potent, competitive inhibitor of ACE.[5][6][9] By blocking ACE, enalaprilat disrupts the RAAS, leading to decreased plasma levels of angiotensin II and reduced aldosterone secretion.[2][3] This results in vasodilation, reduced sodium and water retention, and a subsequent lowering of blood pressure.[4] The inhibition of bradykinin degradation by enalaprilat may also contribute to its vasodilatory effects.[2][4]

Quantitative Analysis of Enalaprilat's Interaction with ACE

The potency of enalaprilat's inhibition of ACE has been quantified through various in vitro and in vivo studies. The following tables summarize key pharmacokinetic and pharmacodynamic parameters.

Table 1: In Vitro Inhibition of Angiotensin-Converting Enzyme by Enalaprilat

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 1.94 nM | Not Specified | [9] |

| IC50 | 2.4 nM | Not Specified | [10] |

| Ki | ~0.1 nM | Serum ACE | [11] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

Table 2: Pharmacokinetic Properties of Enalapril and Enalaprilat (Human Subjects)

| Parameter | Enalapril | Enalaprilat | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 3-4 hours | [3][4] |

| Effective Half-life for Accumulation | - | ~11 hours | [12][13] |

| Cmax (after 10 mg oral enalapril) | 310 +/- 187 ng/mL | 57 +/- 29 ng/mL | [14] |

| Cmax (after 20 mg oral enalapril) | 481 +/- 185 ng/mL | 72.9 +/- 33.6 ng/mL | [14] |

| AUC(0→∞) (after 10 mg oral enalapril) | 480 +/- 216 ng·h/mL | 256 +/- 122 ng·h/mL | [14] |

| AUC(0→∞) (after 20 mg oral enalapril) | 832 +/- 325 ng·h/mL | 383 +/- 158 ng·h/mL | [14] |

| Oral Bioavailability (as enalaprilat) | ~60% (absorption of enalapril) | Poor | [8] |

Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.

Table 3: Pharmacodynamic Parameters of Enalaprilat in Humans

| Parameter | Value | Condition | Reference |

| Ce50 (for ACE inhibition) | 19.8 ± 13 ng/mL | First dose | [15][16] |

| Ce50 (for systolic blood pressure reduction) | 66.1 ± 20.2 ng/mL | - | [15][16] |

| Ce50 (for diastolic blood pressure reduction) | 61.6 ± 22.5 ng/mL | - | [15][16] |

Ce50 is the drug concentration required to produce 50% of the maximum effect.

Molecular Mechanism of ACE Inhibition by Enalaprilat

The inhibitory activity of enalaprilat is a result of its high-affinity binding to the active site of ACE. This interaction is guided by a combination of electrostatic and hydrophobic forces, with a critical role played by a zinc ion cofactor.

The ACE Active Site

The active site of ACE contains a catalytic zinc ion (Zn²⁺) that is essential for its enzymatic activity.[17] The zinc ion is coordinated by three amino acid residues: His383, His387, and Glu411.[1] The active site is further characterized by two main binding pockets, S1 and S2', which accommodate the side chains of the substrate's C-terminal and penultimate amino acid residues, respectively.

Enalaprilat Binding and Key Interactions

X-ray crystallography studies of the ACE-enalaprilat complex have provided a detailed map of their interaction.[18] Enalaprilat, being a structural analog of the C-terminal dipeptide of angiotensin I, fits snugly into the active site.

The key molecular interactions are as follows:

-

Zinc Coordination: The carboxylate group of enalaprilat directly interacts with the catalytic Zn²⁺ ion, displacing a water molecule that is typically bound to the zinc in the unbound enzyme.[1][18] This interaction is fundamental to the inhibitory mechanism of carboxylate-containing ACE inhibitors.

-

S1 Pocket Interaction: The phenyl group of enalaprilat's P1' residue (analogous to the phenylalanine in angiotensin I) occupies the hydrophobic S1 pocket, where it interacts with Phe512 and Val518.[1]

-

S2' Pocket Interaction: The proline residue of enalaprilat binds within the S2' subsite. Its carboxylate group forms hydrogen bonds with Gln281, Lys511, and Tyr520, stabilizing the inhibitor within the active site.[1][14]

-

Hydrogen Bonding Network: Additional hydrogen bonds are formed between enalaprilat and other active site residues, including His353, His513, and Tyr523, further enhancing the binding affinity.[9]

The chiral nature of enalaprilat ensures a precise three-dimensional fit within the ACE binding pocket, highlighting the importance of stereochemistry in its potent inhibitory activity.[15]

Visualizing the Molecular Interactions and Pathways

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

The Renin-Angiotensin-Aldosterone System and the Site of Enalapril's Action

Caption: The RAAS pathway and the inhibitory action of enalaprilat on ACE.

Simplified Representation of Enalaprilat Binding to the ACE Active Site

Caption: Key interactions of enalaprilat within the ACE active site.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the interaction between enalaprilat and ACE.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This assay measures the inhibition of ACE activity by quantifying the cleavage of a synthetic substrate.

Objective: To determine the IC50 value of enalaprilat for ACE.

Materials:

-

Purified ACE (e.g., from rabbit lung)

-

Enalaprilat

-

Synthetic ACE substrate (e.g., Furanacryloyl-Phe-Gly-Gly, FAPGG)

-

Assay buffer (e.g., Tris-HCl buffer with NaCl)

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of enalaprilat in the assay buffer.

-

In a microplate, add a fixed amount of purified ACE to each well.

-

Add the different concentrations of enalaprilat to the respective wells. Include control wells with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

-

Initiate the enzymatic reaction by adding the FAPGG substrate to all wells.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer. The cleavage of FAPGG by ACE results in a decrease in absorbance.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of ACE inhibition against the logarithm of the enalaprilat concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography of the ACE-Enalaprilat Complex

This technique provides high-resolution structural information about the binding of enalaprilat to ACE.

Objective: To determine the three-dimensional structure of the ACE-enalaprilat complex.

Procedure:

-

Protein Expression and Purification: Express and purify a soluble form of ACE (e.g., the testicular domain of human ACE, tACE) using a suitable expression system (e.g., mammalian or insect cells).

-

Crystallization:

-

Co-crystallize the purified ACE with an excess of enalaprilat.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Optimize the conditions that yield diffraction-quality crystals.

-

-

Data Collection:

-

Mount a single crystal and expose it to a high-intensity X-ray beam, typically from a synchrotron source.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using molecular replacement, using a known structure of ACE as a model.

-

Build an atomic model of the ACE-enalaprilat complex into the resulting electron density map.

-

Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

-

-

Structural Analysis: Analyze the final refined structure to identify the specific molecular interactions between enalaprilat and the amino acid residues of the ACE active site.

Experimental Workflow for In Vitro ACE Inhibition Assay

Caption: General workflow for an in vitro ACE inhibition assay.

Conclusion

Enalapril's therapeutic efficacy is rooted in the potent and specific inhibition of the angiotensin-converting enzyme by its active metabolite, enalaprilat. This inhibition is achieved through a well-defined set of molecular interactions within the ACE active site, most notably the coordination of the catalytic zinc ion and interactions with the S1 and S2' binding pockets. The quantitative data on its binding affinity and pharmacokinetic profile underscore its effectiveness as a long-acting antihypertensive agent. The experimental protocols detailed herein provide a foundation for further research into the structure-activity relationships of ACE inhibitors and the development of novel therapeutics targeting the renin-angiotensin-aldosterone system. This comprehensive understanding of enalapril's molecular basis of action is invaluable for researchers and professionals dedicated to advancing cardiovascular medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. rcsb.org [rcsb.org]

- 3. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enalapril pharmacokinetics and ACE inhibition, following single and chronic oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 7. Structure determination of enalapril maleate form II from high-resolution X-ray powder diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of human ACE gives new insights into inhibitor binding and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 11. benchchem.com [benchchem.com]

- 12. Kinetic and metabolic aspects of enalapril action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Determination of enalapril and enalaprilat by enzyme linked immunosorbent assays: application to pharmacokinetic and pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Kinetic-dynamic relations and individual responses to enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Enalapril's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril is a potent and widely prescribed medication for the management of hypertension and heart failure.[1] Its therapeutic efficacy is primarily attributed to its profound impact on the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[2][3] Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, which is a powerful inhibitor of the Angiotensin-Converting Enzyme (ACE).[4] This technical guide provides an in-depth analysis of enalapril's mechanism of action, its quantitative effects on the key components of the RAAS, and detailed experimental protocols for their measurement.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a complex signaling pathway essential for maintaining cardiovascular homeostasis.[2] It is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal blood flow or low sodium levels.[1][3] Renin then cleaves angiotensinogen, a protein produced by the liver, to form the inactive decapeptide angiotensin I.[2] Angiotensin I is subsequently converted to the highly active octapeptide, angiotensin II, by the Angiotensin-Converting Enzyme (ACE), which is predominantly found in the endothelial cells of the lungs.[2]

Angiotensin II exerts its physiological effects through binding to its receptors, primarily the AT1 receptor.[5] This interaction leads to potent vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex, and increased sodium and water reabsorption in the kidneys, all of which contribute to an elevation in blood pressure.[2] Aldosterone, in turn, promotes sodium and water retention, further increasing blood volume and pressure.[1]

Enalapril's Mechanism of Action

Enalapril's therapeutic effects stem from the inhibition of ACE by its active metabolite, enalaprilat.[4] By blocking ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II.[4] This reduction in angiotensin II levels leads to several downstream effects:

-

Vasodilation: Reduced angiotensin II-mediated vasoconstriction results in the relaxation of blood vessels and a decrease in total peripheral resistance.[4]

-

Reduced Aldosterone Secretion: The diminished stimulation of the adrenal cortex by angiotensin II leads to lower levels of aldosterone.[4] This, in turn, promotes the excretion of sodium and water, reducing blood volume.

-

Increased Renin Activity: The decrease in angiotensin II disrupts the negative feedback loop on renin release, leading to a compensatory increase in plasma renin activity (PRA).[4]

The following diagram illustrates the RAAS pathway and the point of intervention for enalapril.

Quantitative Impact of Enalapril on RAAS Components

The administration of enalapril leads to predictable and quantifiable changes in the key components of the Renin-Angiotensin-Aldosterone System. These changes are crucial for understanding the drug's efficacy and dose-response relationship.

Data Summary Tables

The following tables summarize the quantitative effects of enalapril on plasma renin activity, angiotensin II, and aldosterone levels as reported in various clinical studies.

Table 1: Effect of Enalapril on Plasma Renin Activity (PRA)

| Study | Dosage of Enalapril | Treatment Duration | Baseline PRA (ng/mL/h) | Post-Treatment PRA (ng/mL/h) | Percentage Change |

| Johnston et al. (1984)[6] | 10 mg (single dose) | Acute | - | - | Increased |

| Hodsman et al. (1983)[7] | 10-40 mg/day | Long-term | - | - | >10-fold increase |

| MacGregor et al. (1985)[8] | 2.5-20 mg (single) | 4-8 hours | - | - | Increased |

| Salvetti et al. (1988)[9] | 10, 20, 40 mg/day | 1 month | - | - | Increased |

| Ishimitsu et al. (1985)[10] | 10 mg (single dose) | 8 hours | - | Significantly increased | - |

Table 2: Effect of Enalapril on Plasma Angiotensin II (Ang II) Levels

| Study | Dosage of Enalapril | Treatment Duration | Baseline Ang II (pg/mL) | Post-Treatment Ang II (pg/mL) | Percentage Change |

| De Siene et al. (1987)[4] | 20 mg/day | 120 days | 12.42 ± 2.15 | 5.45 ± 1.68 | ~56% decrease |

| Hodsman et al. (1983)[7] | 10-40 mg/day | Long-term | - | Significantly decreased | - |

| Johnston et al. (1984)[6] | 10 mg (single dose) | Acute | - | Decreased | - |

| Atkinson et al. (1984)[11] | 5-20 mg/day | 7 weeks | - | No significant change | - |

Table 3: Effect of Enalapril on Plasma Aldosterone Levels

| Study | Dosage of Enalapril | Treatment Duration | Baseline Aldosterone (ng/dL) | Post-Treatment Aldosterone (ng/dL) | Percentage Change |

| MacGregor et al. (1985)[8] | 2.5-20 mg (single) | 4-8 hours | - | Decreased | - |

| Ishimitsu et al. (1985)[10] | 10 mg (single dose) | 8 hours | - | Significantly decreased | - |

| Atkinson et al. (1984)[11] | 5-20 mg/day | 7 weeks | - | No significant change | - |

| Hodsman et al. (1983)[12] | 10-40 mg/day | Long-term | - | Initially suppressed, not sustained | - |

Experimental Protocols for RAAS Component Measurement

Accurate quantification of RAAS components is essential for evaluating the pharmacodynamic effects of enalapril. The following sections detail standard laboratory protocols for the measurement of plasma renin activity, angiotensin II, and aldosterone.

Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)

This protocol is based on the principle of measuring the rate of angiotensin I generation from endogenous angiotensinogen by renin.

5.1.1 Sample Collection and Preparation

-

Collect whole blood in a chilled EDTA tube.

-

Immediately centrifuge at 4°C to separate the plasma.

-

Store plasma at -20°C or lower until analysis to prevent cryoactivation of prorenin.[13]

5.1.2 Angiotensin I Generation

-

Thaw plasma samples on ice.

-

Divide each plasma sample into two aliquots.

-

To one aliquot (the "37°C sample"), add inhibitors of angiotensinases and ACE to prevent the degradation of angiotensin I and its conversion to angiotensin II.

-

Incubate this aliquot at 37°C for a defined period (e.g., 1-3 hours) to allow renin to generate angiotensin I.

-

The second aliquot (the "0°C sample") is kept on ice to prevent enzymatic activity and serves as a baseline control for pre-existing angiotensin I.

5.1.3 Radioimmunoassay Procedure

-

Prepare a standard curve using known concentrations of angiotensin I.

-

Add a fixed amount of radiolabeled angiotensin I (e.g., ¹²⁵I-Ang I) and a specific anti-angiotensin I antibody to all standards, 37°C samples, and 0°C samples.

-

Incubate to allow for competitive binding between the labeled and unlabeled angiotensin I for the antibody.

-

Separate the antibody-bound angiotensin I from the free angiotensin I using a separation agent (e.g., charcoal-dextran).

-

Measure the radioactivity of the bound fraction using a gamma counter.

5.1.4 Calculation

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the angiotensin I standards.

-

Determine the concentration of angiotensin I in the 37°C and 0°C samples from the standard curve.

-

Calculate the PRA by subtracting the angiotensin I concentration of the 0°C sample from the 37°C sample and dividing by the incubation time. The result is typically expressed in ng/mL/h.[14]

Measurement of Angiotensin II by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the quantification of angiotensin II in plasma.

5.2.1 Sample Collection and Preparation

-

Collect whole blood into a chilled EDTA tube containing a protease inhibitor cocktail to prevent the degradation of angiotensin II.

-

Centrifuge immediately at 4°C to separate the plasma.

5.2.2 ELISA Procedure

-

Prepare a standard curve with known concentrations of angiotensin II.

-

Add standards and plasma samples to the wells of a microplate pre-coated with an anti-angiotensin II antibody.

-

Add a fixed amount of biotinylated angiotensin II to each well.

-

Incubate the plate to allow for competitive binding between the sample/standard angiotensin II and the biotinylated angiotensin II for the coated antibody.

-

Wash the plate to remove unbound components.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate to each well, which will bind to the captured biotinylated angiotensin II.

-

Wash the plate again.

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of angiotensin II in the sample.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[15]

5.2.3 Calculation

-

Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the angiotensin II standards.

-

Determine the concentration of angiotensin II in the plasma samples by interpolating their absorbance values on the standard curve.

Measurement of Aldosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of aldosterone in serum or plasma.

5.3.1 Sample Collection and Preparation

-

Collect whole blood in a serum separator tube or an EDTA tube.

-

Allow the blood to clot (for serum) or centrifuge immediately (for plasma) to separate the serum/plasma.

-

Store the serum or plasma at -20°C or lower until analysis.[17][18]

5.3.2 Extraction

-

Add a known amount of a stable isotope-labeled internal standard (e.g., d4-aldosterone) to each sample, calibrator, and quality control sample.

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate aldosterone and the internal standard from the plasma matrix and remove interfering substances.[19]

5.3.3 LC-MS/MS Analysis

-

Inject the extracted sample into a liquid chromatography system. The aldosterone and internal standard are separated from other components on a chromatographic column.

-

The eluent from the LC system is introduced into a tandem mass spectrometer.

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both aldosterone and the internal standard (Multiple Reaction Monitoring - MRM). This provides high specificity.

5.3.4 Quantification

-

Create a calibration curve by plotting the ratio of the peak area of aldosterone to the peak area of the internal standard against the known concentrations of the calibrators.

-

Calculate the concentration of aldosterone in the samples by comparing their peak area ratios to the calibration curve.[17][19]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, provide visual representations of the RAAS signaling pathway, enalapril's mechanism of action, and a typical experimental workflow for measuring a RAAS component.

RAAS Signaling Pathway

References

- 1. teachmephysiology.com [teachmephysiology.com]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effects of enalapril maleate on blood pressure, renin-angiotensin-aldosterone system, and peripheral sympathetic activity in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plasma enalapril levels and hormonal effects after short- and long-term administration in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enalapril in treatment of hypertension with renal artery stenosis. Changes in blood pressure, renin, angiotensin I and II, renal function, and body composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of enalapril on renin, angiotensin converting enzyme activity, aldosterone and prostaglandins in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. k-assay.com [k-assay.com]

- 10. [The acute effects of the new angiotensin I-converting enzyme inhibitor, enalapril maleate, on blood pressure, plasma renin, aldosterone and kinins in hypertensive patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increase in serum total angiotensin-converting enzyme activity with enalapril therapy in humans: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. benchchem.com [benchchem.com]

- 14. ccjm.org [ccjm.org]

- 15. cloud-clone.com [cloud-clone.com]

- 16. elkbiotech.com [elkbiotech.com]

- 17. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aldosterone, LC/MS/MS - Cleveland HeartLab, Inc. [clevelandheartlab.com]

- 19. researchgate.net [researchgate.net]

Exploratory Studies of Renitek (Enalapril) in Pediatric Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core findings and methodologies from exploratory studies of enalapril (marketed as Renitek) in the treatment of pediatric hypertension. The information is compiled to support research, scientific discovery, and drug development efforts in this critical therapeutic area.

Data Presentation

The following tables summarize the key quantitative data from clinical pharmacology and dose-response studies of enalapril in pediatric populations.

Table 1: Pharmacokinetics of Enalapril and Enalaprilat in Hypertensive Children

| Parameter | Age Group | Enalapril | Enalaprilat (Active Metabolite) | Citation |

| Time to Peak Concentration (Tmax) | 2 months - 15 years | ~1 hour | First Dose: 4-6 hours; Multiple Doses: 3-4 hours | [1] |

| Mean Conversion to Enalaprilat | 1 - 24 months | 64.7% | N/A | [1] |

| 6 - <12 years | 74.6% | N/A | [1] | |

| Median Effective Half-Life for Accumulation | 6 - <12 years | N/A | 16.3 hours | [1] |

| 12 - <16 years | N/A | 14.6 hours | [1] | |

| Accumulation (Steady-State/Single Dose AUC Ratio) | 2 months - 15 years | N/A | 1.13- to 1.45-fold | [1] |

Table 2: Dose-Response of Enalapril on Blood Pressure in Hypertensive Children (Ages 6-16 years)

A prospective, double-blind, placebo-controlled study established a linear dose-response relationship, indicating that larger doses of enalapril were associated with greater reductions in blood pressure.[2] The study categorized doses as low, middle, and high, stratified by body weight.

| Dose Group | Body Weight < 50 kg | Body Weight ≥ 50 kg | Outcome | Citation |

| Low | 0.625 mg | 1.25 mg | Did not demonstrate significant lowering of diastolic or systolic blood pressure compared to placebo. | [3] |

| Middle | 2.5 mg | 5 mg | Demonstrated significantly lowered diastolic and systolic blood pressure compared to placebo. | [3] |

| High | 20 mg | 40 mg | Demonstrated significantly lowered diastolic and systolic blood pressure compared to placebo. | [3] |

Note: Specific mean mmHg reduction values for each dose group were not detailed in the available literature abstracts.

Table 3: Adverse Events Reported in Pediatric Enalapril Studies

| Adverse Event | Incidence | Population | Citation |

| Composite Outcome * | 21% | Infants in NICU | [4] |

| Hyperkalemia | 13% | Infants in NICU | [4] |

| Elevated Serum Creatinine | 5% | Infants in NICU | [4] |

| Hypotension | 4% | Infants in NICU | [4] |

| Cough | 3.8% | Children and Adolescents | [5] |

*Composite outcome included death, hypotension requiring pressors, hyperkalemia, or elevated serum creatinine.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are synthesized from the methodologies of key exploratory studies.

Protocol 1: Blood Pressure Measurement

This protocol outlines the standardized method for assessing blood pressure in pediatric clinical trials of antihypertensive agents.

-

Patient State: Ensure the patient is seated and has rested for at least 5 minutes before measurement.

-

Cuff Size: Use an appropriately sized cuff for the patient's arm circumference.

-

Measurement Procedure:

-

Take three separate blood pressure readings.

-

The primary outcome variable is typically the trough (24-hour post-dose) sitting diastolic blood pressure.

-

-

Ambulatory Blood Pressure Monitoring (ABPM): For a comprehensive assessment and to confirm the diagnosis of hypertension, 24-hour ABPM is recommended.

-

Indications: To confirm hypertension, evaluate for white-coat or masked hypertension, and assess blood pressure patterns in high-risk patients.

-

Procedure: Use a validated pediatric ABPM device. Encourage recording on a school day to reflect typical daily activities.

-

Interpretation: Compare ABPM values with sex- and height-specific normative data.

-

Protocol 2: Pharmacokinetic Sample Analysis

This protocol describes the laboratory methods for quantifying enalapril and its active metabolite, enalaprilat, in plasma.

-

Sample Collection: Collect blood samples at predetermined time points post-dose to capture the full pharmacokinetic profile (e.g., pre-dose, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Sample Preparation:

-

Protein Precipitation: A common method involves precipitating plasma proteins with a solvent like methanol.

-

Solid Phase Extraction (SPE): For cleaner samples, SPE can be utilized.

-

-

Analytical Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of enalapril and enalaprilat.

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 column is typically used for separation.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid).

-

Detection: Multiple Reaction Monitoring (MRM) mode via an Electrospray Ionization (ESI) source.

-

Protocol 3: Renin-Angiotensin-Aldosterone System (RAAS) Component Analysis

This protocol details the methods for measuring key components of the RAAS to assess the pharmacodynamic effects of enalapril.

-

Sample Collection: Obtain blood and urine samples from patients.

-

Analytes: Measure plasma renin activity (PRA), angiotensin II, and aldosterone. More recent studies also investigate components of the alternative RAAS pathway, such as angiotensin-(1-7) and angiotensin-converting enzyme 2 (ACE2).

-

Analytical Method:

-

Radioimmunoassay (RIA): A traditional and validated method for measuring the concentration of angiotensin peptides and aldosterone.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Can also be used for the quantification of RAAS components.

-

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to visualize key pathways, workflows, and logical relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. A double-blind, placebo-controlled, dose-response study of the effectiveness and safety of enalapril for children with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-hypertensive drugs in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

Renitek's Influence on Bradykinin and Prostaglandin Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renitek (enalapril), a potent angiotensin-converting enzyme (ACE) inhibitor, exerts its primary therapeutic effects by modulating the renin-angiotensin-aldosterone system (RAAS). However, its mechanism of action extends beyond RAAS inhibition to significantly influence the bradykinin and prostaglandin pathways. This technical guide provides an in-depth analysis of these interactions, presenting quantitative data from clinical studies, detailed experimental protocols for the measurement of key biomarkers, and visual representations of the involved signaling cascades. Understanding these multifaceted effects is crucial for the continued development and optimization of cardiovascular and renal therapies.

Core Mechanism of Action: ACE Inhibition

This compound's active metabolite, enalaprilat, is a competitive inhibitor of angiotensin-converting enzyme (ACE), also known as kininase II.[1] This enzyme plays a crucial dual role in cardiovascular homeostasis:

-

Conversion of Angiotensin I to Angiotensin II: ACE catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor and aldosterone-stimulating octapeptide, angiotensin II.[2] Inhibition of this process leads to vasodilation and reduced sodium and water retention, cornerstone effects in the management of hypertension and heart failure.

-

Degradation of Bradykinin: ACE is also the primary enzyme responsible for the inactivation of bradykinin, a potent vasodilator peptide.[3] By inhibiting ACE, this compound prevents the breakdown of bradykinin, leading to its accumulation and enhanced activity.

Impact on the Bradykinin Pathway

The potentiation of the bradykinin system is a key secondary mechanism contributing to the therapeutic profile of this compound.

Bradykinin Signaling Pathway

Bradykinin exerts its physiological effects primarily through the activation of the B2 receptor, a G-protein coupled receptor (GPCR).[4] This activation triggers a cascade of intracellular signaling events, leading to vasodilation, increased vascular permeability, and the release of other vasoactive mediators, including nitric oxide (NO) and prostaglandins.

Quantitative Effects on Bradykinin Levels and Activity

Clinical studies have demonstrated a significant potentiation of bradykinin's effects following the administration of enalapril.

| Parameter | Treatment Group | Result | Reference |

| Bradykinin Half-Life in Plasma | Normal Plasma | 34 seconds | [5] |

| Normal Plasma + Enalaprilat (130 nM) | ~408 seconds (~12-fold increase) | [5] | |

| Bradykinin-Induced Vasodilation (Forearm Blood Flow) | Enalapril (10 mg BID for 5 weeks) | Peak vasodilation: 357 ± 67% | [3] |

| Losartan (25 mg BID for 5 weeks) | Peak vasodilation: 230 ± 46% | [3] | |

| Bradykinin-Induced Wheal Response | Enalapril (5 mg, single dose) | Significant increase vs. placebo | [6] |

Interplay with the Prostaglandin Pathway

The accumulation of bradykinin due to ACE inhibition can subsequently stimulate the synthesis of prostaglandins, which are potent vasoactive lipids.

Prostaglandin E2 Synthesis Pathway

Bradykinin, through its B2 receptor, can activate phospholipase A2, leading to the release of arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to prostaglandin H2 (PGH2), which is further converted to various prostaglandins, including prostaglandin E2 (PGE2), by specific synthases.

Quantitative Effects on Prostaglandin Levels

The effect of enalapril on prostaglandin levels has been investigated, with some studies suggesting an increase in prostaglandin synthesis, although this effect may be dependent on other factors such as sodium intake.

| Parameter | Treatment Group | Result | Reference |

| Urinary 6-keto-PGF1α Excretion (Prostacyclin metabolite) | Enalapril (20 mg BID) | Increased from 118 ± 23 to 194 ± 38 ng/g creatinine (p < 0.05) | [7] |

| Urinary PGE2 Excretion | Enalapril (10 mg/kg/day, in rats) | No significant change | [8] |

| Plasma PGE2 | Enalapril (5 mg, single dose) | No significant change | [9] |

It is important to note that the direct effect of enalapril on PGE2 levels in humans is not consistently demonstrated across all studies, suggesting a complex regulatory network.

Experimental Protocols

Measurement of Bradykinin in Human Plasma by SPE-LC-MS/MS

This method provides high sensitivity and specificity for the quantification of bradykinin.

4.1.1. Blood Collection and Sample Preparation

-

Collect whole blood into tubes containing EDTA and a cocktail of protease inhibitors to prevent ex vivo formation and degradation of bradykinin.

-

Centrifuge the blood at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

For analysis, thaw plasma samples and pretreat with a basic solution (e.g., 5% NH4OH in water) to improve extraction efficiency.[10]

4.1.2. Solid Phase Extraction (SPE)

-

Use a mixed-mode solid-phase extraction cartridge (e.g., Oasis WCX) to selectively extract bradykinin from the plasma matrix.

-

Condition the cartridge with methanol and water.

-

Load the pretreated plasma sample.

-

Wash the cartridge with an organic solvent (e.g., 10% acetonitrile) to remove interferences.

-

Elute bradykinin with an appropriate elution solvent.

4.1.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A high-efficiency column such as a CORTECS UPLC C18 is recommended for good peak shape and resolution.[11]

-

Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid is typically used.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min for analytical scale.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transitions:

-

Bradykinin (precursor ion m/z 531 [M+2H]²⁺) -> fragment ion (e.g., m/z 419.18 y3¹⁺).

-

Internal Standard (e.g., [Lys-des-Arg9]-bradykinin) is used for accurate quantification.[11]

-

-

Measurement of Urinary Prostaglandin E2 by ELISA

This competitive immunoassay is a common method for quantifying PGE2 in urine.

4.2.1. Urine Collection and Preparation

-

Collect a spot urine sample.

-

Centrifuge the urine to remove any particulate matter.

-

Store the supernatant at -20°C or lower until analysis.

-

Prior to the assay, thaw the urine sample and dilute it with the provided assay buffer.

4.2.2. ELISA Protocol (General Steps)

-

Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard provided in the kit to generate a standard curve.

-

Sample and Standard Addition: Add the prepared standards and diluted urine samples to the wells of a microplate pre-coated with a capture antibody.

-

Competitive Binding: Add a fixed amount of enzyme-labeled PGE2 (tracer) to each well. During incubation, the unlabeled PGE2 in the samples and standards competes with the enzyme-labeled PGE2 for binding to the limited number of primary antibody sites.

-

Washing: Wash the plate to remove any unbound reagents.

-

Substrate Addition: Add a substrate for the enzyme, which will generate a colorimetric signal.

-

Signal Measurement: Measure the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

Calculation: Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound's therapeutic efficacy is a result of its dual action on the renin-angiotensin and bradykinin systems. The inhibition of ACE leads to a reduction in angiotensin II-mediated vasoconstriction and an accumulation of bradykinin, a potent vasodilator. This increase in bradykinin can, in turn, stimulate the production of vasodilatory prostaglandins. The quantitative data and experimental methodologies presented in this guide provide a comprehensive overview of these complex interactions, offering valuable insights for researchers and clinicians working to understand and leverage the full pharmacological profile of ACE inhibitors. Further research is warranted to fully elucidate the clinical implications of the interplay between these pathways and to explore their potential for targeted therapeutic interventions.

References

- 1. ahajournals.org [ahajournals.org]

- 2. interchim.fr [interchim.fr]

- 3. Role of bradykinin in the vasodilator effects of losartan and enalapril in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of indomethacin and enalapril on the cutaneous response to bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of enalapril on the skin response to bradykinin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic effects of enalapril on blood pressure, stroke, plasma renin, urinary electrolytes and PGE2 excretion in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of enalapril on the skin response to bradykinin in man - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. waters.com [waters.com]

- 11. waters.com [waters.com]

Methodological & Application

Measuring Enalapril and its Active Metabolite in Plasma: A Guide for Researchers

Application Notes and Protocols for the Quantification of Enalapril and Enalaprilat

This document provides detailed methodologies for the accurate measurement of enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, and its pharmacologically active metabolite, enalaprilat, in plasma samples. These protocols are intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology. The primary method detailed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is recognized for its high sensitivity and specificity.

Introduction

Enalapril is a prodrug that is hydrolyzed in the body to its active form, enalaprilat.[1] Enalaprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II. By inhibiting this pathway, enalaprilat leads to vasodilation and a reduction in blood pressure. Accurate measurement of both enalapril and enalaprilat plasma concentrations is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Analytical Methodologies

While various methods like ELISA have been developed, LC-MS/MS is the preferred method for its superior sensitivity and selectivity in simultaneously quantifying enalapril and enalaprilat in biological matrices.[2][3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, allowing for the simultaneous determination of both enalapril and enalaprilat.[3][4] A typical LC-MS/MS workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and straightforward method for sample clean-up.[3][4][5]

Materials:

-

Plasma samples (collected in EDTA-containing tubes)[3]

-

Internal Standard (IS) solution (e.g., Tolbutamide, Benazepril, or deuterated analogs of enalapril and enalaprilat)[1][3][6]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen plasma samples at room temperature.

-

Pipette 300 µL of plasma into a microcentrifuge tube.[3]

-

Add the internal standard solution to the plasma sample.

-

Add 900 µL of ice-cold acetonitrile to precipitate plasma proteins.[3]

-

Vortex the mixture for 10 minutes.[3]

-

Centrifuge at 10,000 rpm for 15 minutes to pellet the precipitated proteins.[3]

-

Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[1][7]

Materials:

-

Plasma samples

-

SPE cartridges (e.g., C18)

-

Methanol

-

0.1% Formic acid in water

-

Internal Standard (IS) solution

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (mobile phase)

Procedure:

-

Pre-condition the SPE cartridge with methanol followed by 0.1% formic acid in water.

-

Load the plasma sample (pre-treated with IS) onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with a stronger organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[1]

LC-MS/MS Instrumental Conditions

The following are typical instrumental parameters. Optimization may be required based on the specific instrumentation used.

| Parameter | Typical Setting |

| Chromatography | |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm)[6] |

| Mobile Phase | Methanol:Water with 0.1-0.5% Formic Acid (Gradient or Isocratic)[1][8] |

| Flow Rate | 0.2 - 0.5 mL/min[5] |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |

| Scan Type | Multiple Reaction Monitoring (MRM)[8] |

| MRM Transitions | Enalapril: m/z 377.1 -> 234.0; Enalaprilat: m/z 349.2 -> 206.0[1][9] |

| Collision Energy | Optimized for each analyte and instrument |

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. Key validation parameters include:

-

Linearity: The method should be linear over a defined concentration range. For enalapril, a typical range is 0.5-200 ng/mL, and for enalaprilat, it is 0.2-80 ng/mL.[8]

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for QC samples and ±20% for the LLOQ).[8]

-

Recovery: The extraction efficiency of the sample preparation method should be consistent and reproducible. Average recoveries for both enalapril and enalaprilat are typically high, around 99%.[8]

-

Matrix Effect: The effect of plasma components on the ionization of the analytes should be evaluated to ensure it does not interfere with quantification.

-

Stability: The stability of enalapril and enalaprilat in plasma should be assessed under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for enalapril and enalaprilat obtained from various studies in healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Enalapril

| Parameter | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |